molecular formula C18H18N2O2S B12542160 2,5-Piperazinedione, 3-mercapto-1,4-bis(phenylmethyl)- CAS No. 828258-01-1

2,5-Piperazinedione, 3-mercapto-1,4-bis(phenylmethyl)-

Cat. No.: B12542160
CAS No.: 828258-01-1
M. Wt: 326.4 g/mol
InChI Key: IYPPYADTSFIFTC-UHFFFAOYSA-N
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Description

2,5-Piperazinedione, 3-mercapto-1,4-bis(phenylmethyl)- is a heterocyclic organic compound with a unique structure that includes a piperazine ring substituted with mercapto and phenylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Piperazinedione, 3-mercapto-1,4-bis(phenylmethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N,N’-bis(phenylmethyl)-1,2-diaminoethane with carbon disulfide, followed by cyclization to form the piperazine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,5-Piperazinedione, 3-mercapto-1,4-bis(phenylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiols or other reduced derivatives.

    Substitution: The phenylmethyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while reduction can produce thiols.

Scientific Research Applications

2,5-Piperazinedione, 3-mercapto-1,4-bis(phenylmethyl)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2,5-Piperazinedione, 3-mercapto-1,4-bis(phenylmethyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the phenylmethyl groups can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,5-Piperazinedione, 3,6-bis(phenylmethyl)-: This compound has a similar structure but with different substitution patterns, leading to distinct chemical and biological properties.

    2,5-Diketopiperazine: A simpler analog without the mercapto and phenylmethyl groups, often used as a scaffold in drug design.

    Phenylalanine anhydride: Another related compound with different functional groups, used in peptide synthesis.

Uniqueness

2,5-Piperazinedione, 3-mercapto-1,4-bis(phenylmethyl)- is unique due to the presence of both mercapto and phenylmethyl groups, which confer specific reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

828258-01-1

Molecular Formula

C18H18N2O2S

Molecular Weight

326.4 g/mol

IUPAC Name

1,4-dibenzyl-3-sulfanylpiperazine-2,5-dione

InChI

InChI=1S/C18H18N2O2S/c21-16-13-19(11-14-7-3-1-4-8-14)17(22)18(23)20(16)12-15-9-5-2-6-10-15/h1-10,18,23H,11-13H2

InChI Key

IYPPYADTSFIFTC-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(C(=O)N1CC2=CC=CC=C2)S)CC3=CC=CC=C3

Origin of Product

United States

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